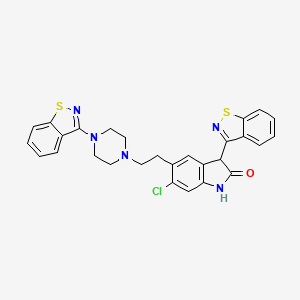

3-(1,2-Benzisothiazolyl) ziprasidone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1,2-Benzisothiazolyl) ziprasidone, also known as Ziprasidone Impurity E, is an impurity of the high-affinity dopamine, serotonin, and α-adrenergic receptor ligand Ziprasidone . It has a molecular weight of 546.11 and a molecular formula of C28H24ClN5OS2 .

Molecular Structure Analysis

The molecular structure of 3-(1,2-Benzisothiazolyl) ziprasidone consists of a 1,2-benzisothiazole group attached to the dihydroindol-2-one portion of Ziprasidone . The molecular formula is C28H24ClN5OS2 .Aplicaciones Científicas De Investigación

Pharmacological Profile and Mechanism of Action

Ziprasidone is distinguished by its unique pharmacological profile, acting primarily as a serotonin-dopamine antagonist. It exhibits high-affinity antagonism for serotonin receptors (5HT2A, 5HT2C, 5HT1D) and dopamine D2 receptors, alongside pre- and post-synaptic agonism for 5HT1A receptors. This multifaceted mechanism contributes to its efficacy in treating various psychiatric disorders, including schizophrenia and bipolar disorders (E. Sacchetti, A. Galluzzo, P. Valsecchi, 2011). Its action extends beyond traditional antipsychotic effects, potentially impacting cognitive and affective domains in psychiatric conditions.

Applications in Bipolar Disorder and Schizophrenia

Emerging evidence from research highlights ziprasidone's efficacy in managing acute manic and mixed episodes associated with bipolar disorder, serving as both monotherapy and adjunctive therapy with mood stabilizers like lithium or valproate. These findings underscore its role in preventing affective relapses and recurrences in bipolar patients. In schizophrenia, ziprasidone has been shown to be effective in reducing both positive and negative symptoms, offering a valuable option for long-term management and improving patients' quality of life (C. Caley, C. Cooper, 2002).

Cognitive and Affective Benefits

Apart from its antipsychotic capabilities, ziprasidone has been associated with cognitive and affective benefits, particularly in the context of schizophrenia and schizoaffective disorders. This aspect is crucial as cognitive impairments and mood symptoms significantly impact the overall functioning and recovery of individuals with these disorders. The potential antidepressant properties of ziprasidone, although requiring further evidence, indicate its usefulness beyond mere symptom control in psychosis (Tracy Swainston Harrison, L. Scott, 2006).

Mecanismo De Acción

Target of Action

3-(1,2-Benzisothiazolyl) Ziprasidone, also known as Ziprasidone Impurity E, is an impurity of the high-affinity dopamine, serotonin, and α-adrenergic receptor ligand Ziprasidone . This suggests that its primary targets are likely to be the dopamine, serotonin, and α-adrenergic receptors . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, reward, sleep, and vasoconstriction .

Mode of Action

While the exact mode of action of 3-(1,2-Benzisothiazolyl) Ziprasidone is not explicitly stated in the search results, it can be inferred from its structural similarity to Ziprasidone. As an impurity of Ziprasidone, it may interact with its targets (dopamine, serotonin, and α-adrenergic receptors) in a similar manner. This interaction could involve binding to these receptors, thereby modulating their activity .

Biochemical Pathways

Given its potential interaction with dopamine, serotonin, and α-adrenergic receptors, it may influence pathways related to neurotransmission, mood regulation, and cardiovascular function .

Result of Action

Its interaction with dopamine, serotonin, and α-adrenergic receptors suggests it could potentially influence neurological and physiological processes such as mood regulation, reward response, sleep patterns, and vasoconstriction .

Safety and Hazards

Propiedades

IUPAC Name |

3-(1,2-benzothiazol-3-yl)-5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24ClN5OS2/c29-21-16-22-20(25(28(35)30-22)26-18-5-1-3-7-23(18)36-31-26)15-17(21)9-10-33-11-13-34(14-12-33)27-19-6-2-4-8-24(19)37-32-27/h1-8,15-16,25H,9-14H2,(H,30,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWHMDQKVMOIAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC3=C(C=C2Cl)NC(=O)C3C4=NSC5=CC=CC=C54)C6=NSC7=CC=CC=C76 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24ClN5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,2-Benzisothiazolyl) ziprasidone | |

CAS RN |

1159977-04-4 |

Source

|

| Record name | 3-(1,2-Benzisothiazolyl) ziprasidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,2-BENZISOTHIAZOLYL) ZIPRASIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP8WE8Q7IM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-2-[4-(trifluoromethyl)anilino]acetic acid](/img/structure/B569037.png)

![7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B569041.png)